Cas no 36482-69-6 (Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)-)

Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- structure
36482-69-6 structure
Product Name:Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)-
Numero CAS:36482-69-6
MF:C10H16O2
MW:168.232843399048
CID:319650
PubChem ID:11041109
Update Time:2025-04-19

Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)-
    • 4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one
    • (-)-3-methylcyclopentanol
    • (-)-3-Oxy-sandaracopimaradiene
    • (+-)-3-methylcyclopentanol
    • (1R,4S,6S)-4-hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one
    • 3-Methyl-1-cyclopentanol
    • 3-Methylc
    • 3-methylcyclopentanol
    • 3-Methylcyclopentanol, mixture of isomers
    • 3-methylcyclopentyl alcohol
    • 3-oxy-(-)-sandaracopimaradiene
    • AC1L3CAZ
    • ACMC-1C3KN
    • Cyclopentanol, 3-methyl-
    • l-3-methylcyclopentanol
    • mixed isomers
    • SureCN181737
    • DTXSID101177495
    • 36482-69-6
    • 3-Hydroxy-3,7,7-trimethylbicyclo[4.1.0]heptan-4-one
    • Inchi: 1S/C10H16O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-7,12H,4-5H2,1-3H3/t6-,7+,10+/m1/s1
    • Chiave InChI: ZPUQSQULULBFIN-FWWHASMVSA-N
    • Sorrisi: O[C@]1(C)C(C[C@@H]2[C@H](C1)C2(C)C)=O

Proprietà calcolate

  • Massa esatta: 168.11503
  • Massa monoisotopica: 168.11503
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 244
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 37.3
  • XLogP3: 1.2

Proprietà sperimentali

  • Densità: 1.081
  • Punto di ebollizione: 253.1°Cat760mmHg
  • Punto di infiammabilità: 104.5°C

Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Cesium hydroxide Solvents: Water ;  2 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Asymmetric synthesis of α-methyl-α-amino acids via diastereoselective alkylation of (1S)-(+)-3-carene derived tricyclic iminolactone
Lu, Ta-Jung; Lin, Cheng-Kun, Journal of Organic Chemistry, 2011, 76(6), 1621-1633

Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- Raw materials

Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- Preparation Products

Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD